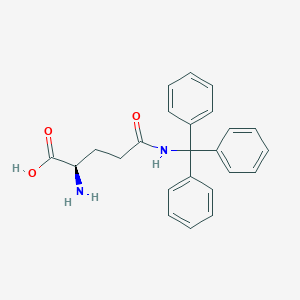

H-D-Gln(Trt)-OH

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-2-amino-5-oxo-5-(tritylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFFJPJZPDCOJH-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428607 | |

| Record name | Ndelta-Trityl-D-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200625-76-9 | |

| Record name | Ndelta-Trityl-D-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Solubility Landscape of H-D-Gln(Trt)-OH: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – In the intricate world of peptide synthesis and drug development, understanding the solubility of protected amino acids is a critical first step to ensure successful outcomes. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the solubility of H-D-Gln(Trt)-OH in various organic solvents. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to empower researchers in their experimental design and execution.

Introduction: The Significance of H-D-Gln(Trt)-OH in Modern Peptide Chemistry

H-D-Gln(Trt)-OH, the D-enantiomer of glutamine with its side-chain amide protected by a trityl (triphenylmethyl) group, is a crucial building block in solid-phase peptide synthesis (SPPS). The bulky and hydrophobic trityl group serves to prevent undesirable side reactions of the glutamine side chain, such as dehydration to a nitrile or pyroglutamate formation, during peptide chain elongation. Its solubility in a range of organic solvents is paramount for efficient coupling reactions and the overall success of the synthesis. This guide delves into the solubility profile of this important reagent, the underlying physicochemical principles, and a standardized protocol for its determination.

The Physicochemical Drivers of H-D-Gln(Trt)-OH Solubility

The solubility of H-D-Gln(Trt)-OH is a direct consequence of its molecular structure, which features both polar and non-polar characteristics. The free carboxylic acid and the alpha-amino group provide sites for hydrogen bonding and polar interactions. However, the dominant feature influencing its solubility in organic solvents is the large, non-polar trityl group.

The trityl group, consisting of three phenyl rings attached to a central carbon atom, imparts a significant hydrophobic character to the molecule. This hydrophobicity is a result of the non-polar nature of the aromatic rings and the van der Waals forces they can engage in.[1] The principle of "like dissolves like" is central to understanding the solubility of H-D-Gln(Trt)-OH. The bulky, non-polar trityl group facilitates the dissolution of the molecule in organic solvents that have a similar non-polar or moderately polar nature.

Caption: Factors influencing the solubility of H-D-Gln(Trt)-OH.

Solubility Profile of H-D-Gln(Trt)-OH in Common Organic Solvents

Qualitative data from various chemical suppliers consistently indicate that H-D-Gln(Trt)-OH is soluble in a range of common organic solvents. This broad solubility is a key advantage in its application, allowing for flexibility in solvent selection for peptide synthesis.

| Solvent | Qualitative Solubility | Rationale for Use in Peptide Synthesis |

| Dichloromethane (DCM) | Soluble | A common solvent for peptide synthesis, particularly in Boc-based strategies. Its ability to dissolve protected amino acids and swell polystyrene resins is advantageous. |

| Chloroform | Soluble | Similar to DCM, it is a non-polar solvent capable of dissolving hydrophobic compounds. |

| Ethyl Acetate | Soluble | A moderately polar solvent, useful for purification and extraction processes. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent with excellent solvating power for a wide range of compounds, including protected amino acids. |

| Acetone | Soluble | A polar aprotic solvent, often used for washing and precipitation steps. |

| N,N-Dimethylformamide (DMF) | Expected to be Soluble | A widely used polar aprotic solvent in Fmoc-based SPPS due to its excellent solvating properties for both the resin and protected amino acids. The related compound, Fmoc-Gln(Trt)-OH, exhibits good solubility in DMF. |

| N-Methyl-2-pyrrolidone (NMP) | Expected to be Soluble | Another common polar aprotic solvent in SPPS, often used as an alternative to DMF. |

Experimental Protocol for Determining the Solubility of H-D-Gln(Trt)-OH

To ensure reproducible and accurate solubility data, a standardized experimental protocol is essential. The following method is based on the widely accepted "shake-flask" method, which is considered a reliable approach for determining equilibrium solubility.[2]

Materials and Equipment

-

H-D-Gln(Trt)-OH (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

Caption: Experimental workflow for solubility determination.

-

Preparation of a Supersaturated Solution:

-

Accurately weigh an excess amount of H-D-Gln(Trt)-OH into a vial. The goal is to have undissolved solid present after equilibration.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in an orbital shaker or use a vortex mixer to agitate the mixture vigorously for an initial period (e.g., 1 hour).

-

Transfer the vial to a constant temperature incubator or water bath set at the desired experimental temperature (e.g., 25 °C).

-

Continue agitation for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a time-course study to determine the point at which the concentration of the dissolved solute in the supernatant no longer increases.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vial at a moderate speed.

-

-

Sample Preparation and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining fine particles.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of H-D-Gln(Trt)-OH of known concentrations in the same solvent.

-

Inject the standard solutions and the diluted sample solution into the HPLC system.

-

Use a suitable reversed-phase column and a mobile phase that provides good peak shape and resolution. Detection is typically performed using a UV detector at a wavelength where H-D-Gln(Trt)-OH has strong absorbance (e.g., around 260 nm due to the trityl group).

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of H-D-Gln(Trt)-OH in the diluted sample from the calibration curve.

-

Calculate the original solubility in the saturated solution by taking the dilution factor into account. Express the solubility in units such as mg/mL or mol/L.

-

Safety and Handling Considerations

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

The solubility of H-D-Gln(Trt)-OH in organic solvents is a critical parameter for its effective use in peptide synthesis. The presence of the bulky, hydrophobic trityl group confers good solubility in a range of non-polar and polar aprotic solvents, providing researchers with significant flexibility in their experimental design. By understanding the physicochemical principles that govern its solubility and employing standardized experimental protocols for its determination, scientists and drug development professionals can optimize their synthetic strategies and contribute to the advancement of peptide-based therapeutics.

References

-

European Chemicals Agency. Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. EURL ECVAM validation study. 2021. [Link]

-

Interagency Coordinating Committee on the Validation of Alternative Methods (ICCVAM). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. 2003. [Link]

-

United States Pharmacopeia. <1236> Solubility Measurements. USP-NF. 2016. [Link]

-

Zhang, Y., et al. Synthesis and Characterization of Hydrophilic Trityl Radical TFO for Biomedical and Biophysical Applications. ResearchGate. 2021. [Link]

-

Carl Roth. Safety Data Sheet: H-D-Gln-OH. 2021. [Link]

-

de la Torre, B.G., et al. Solid-phase peptide synthesis using Nα-trityl-amino acids. ResearchGate. 2009. [Link]

-

AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]

-

Schüürmann, G., et al. Determining the water solubility of difficult-to-test substances: A tutorial review. ScienceDirect. 2019. [Link]

-

Needham, T.E. The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. 1970. [Link]

-

Zhang, Y., et al. Synthesis and Characterization of Hydrophilic Trityl Radical TFO for Biomedical and Biophysical Applications. PubMed. 2019. [Link]

-

F. S. L. Holambra, et al. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. 2019. [Link]

-

NC State University Libraries. Hydrophilicity and Hydrophobicity in Advanced Material Applications – Advances in Polymer Science. [Link]

-

L. A. T. Clemmensen, et al. Solubility of amino acid (AA) derivatives in DMF, neat green solvents... ResearchGate. 2020. [Link]

-

AAPPTec. Safety Data Sheet: Fmoc-Gln(Trt)-OH. [Link]

-

Needham, T.E. The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. 1970. [Link]

-

United States Pharmacopeia. 1236 SOLUBILITY MEASUREMENTS. ResearchGate. 2018. [Link]

-

Bio Basic. Peptide Solubility | Peptide Synthesis. [Link]

-

S. C. Lahiri, et al. Solubilities of Amino Acids in Different Mixed Solvents. Indian Chemical Society. 2001. [Link]

-

Kyte, J. The basis of the hydrophobic effect. PubMed. 2003. [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

A. L. Forte, et al. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. ACS Publications. 2021. [Link]

-

S. K. Raut, et al. Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery. PMC - NIH. 2012. [Link]

Sources

Methodological & Application

Application Note & Protocol: Strategic Incorporation of H-D-Gln(Trt)-OH in Solid-Phase Peptide Synthesis

This guide provides a comprehensive overview and detailed protocols for the effective incorporation of H-D-Gln(Trt)-OH into peptide sequences during solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and professionals in drug development who are engaged in the chemical synthesis of peptides. This document elucidates the rationale behind using the trityl (Trt) protecting group for the D-glutamine side chain, outlines strategies to maximize coupling efficiency, and provides methods to mitigate common side reactions.

Introduction: The Challenge of Incorporating Glutamine in SPPS

Glutamine (Gln) and its D-enantiomer are critical residues in many biologically active peptides. However, their incorporation during SPPS is fraught with challenges. The primary issues stem from the reactivity of the side-chain amide group:

-

Dehydration to Nitrile: During the activation of the carboxylic acid for coupling, particularly with carbodiimide-based reagents, the side-chain amide of glutamine can undergo irreversible dehydration to form a nitrile. This leads to a terminated peptide chain and introduces a significant impurity that is difficult to separate.

-

Pyroglutamate Formation: An unprotected N-terminal glutamine residue can cyclize to form pyroglutamate (pGlu).[1][2] This spontaneous reaction involves the loss of the N-terminal primary amine, resulting in a truncated and more acidic peptide.[1] While this can occur with L-glutamine as well, the principles apply to the incorporation of D-glutamine at internal positions, where side-chain reactions can be problematic.

-

Poor Solubility: Fmoc-Gln-OH, the unprotected derivative, exhibits poor solubility in common SPPS solvents like N,N-dimethylformamide (DMF), which can hinder coupling efficiency.[3]

To circumvent these issues, protection of the glutamine side-chain amide is essential. The trityl (Trt) group has emerged as a highly effective protecting group for this purpose.

The Trityl (Trt) Protecting Group: A Strategic Choice for Glutamine

The use of H-D-Gln(Trt)-OH offers several distinct advantages in Fmoc-based SPPS:

-

Prevention of Side Reactions: The bulky trityl group sterically hinders the side-chain amide, effectively preventing its dehydration to a nitrile during the activation step.[3][4]

-

Enhanced Solubility: The hydrophobic nature of the trityl group significantly improves the solubility of the amino acid derivative in organic solvents, facilitating smoother and more efficient coupling reactions.[3][5]

-

Acid Labile Deprotection: The Trt group is readily cleaved under acidic conditions, typically with a standard cleavage cocktail containing 95% trifluoroacetic acid (TFA), ensuring its complete removal during the final deprotection and cleavage of the peptide from the resin.[3][6]

It is important to note that while the Trt group is highly effective, incomplete deprotection of an N-terminal asparagine (Asn) protected with a Trt group has been observed in some cases.[7] However, this issue is not typically reported for internal glutamine residues.[7]

Core Experimental Workflow

The successful incorporation of H-D-Gln(Trt)-OH into a growing peptide chain follows the standard Fmoc-SPPS workflow. The key steps are outlined below.

Figure 1: A generalized workflow for a single coupling cycle in Fmoc-SPPS.

Detailed Protocols

Reagent Preparation

Table 1: Reagent and Solution Preparation

| Reagent/Solution | Components | Concentration/Amount | Preparation Notes |

| Fmoc-Deprotection Solution | Piperidine, DMF | 20% (v/v) | Prepare fresh daily. |

| H-D-Gln(Trt)-OH Solution | H-D-Gln(Trt)-OH, DMF | 0.2 - 0.5 M | Dissolve completely before use. Gentle warming may be required. |

| Coupling Activator (HBTU) | HBTU, DMF | 0.5 M | Prepare fresh. |

| Base (DIPEA) | N,N'-Diisopropylethylamine, DMF | 2 M | Use high-purity DIPEA to avoid side reactions. |

| Washing Solvents | DMF, Dichloromethane (DCM) | - | Use peptide synthesis grade solvents. |

| Kaiser Test Reagents | Reagent A: Ninhydrin in EthanolReagent B: Phenol in EthanolReagent C: KCN in Pyridine | Standard concentrations | Store properly to maintain reactivity. |

| Capping Solution | Acetic Anhydride, DIPEA, DMF | 5:5:90 (v/v/v) | Prepare fresh before use. |

| Cleavage Cocktail | Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), Water | 95:2.5:2.5 (v/v/v) | Prepare in a well-ventilated fume hood. |

Protocol for H-D-Gln(Trt)-OH Coupling (0.1 mmol scale)

This protocol assumes a standard Fmoc-Rink Amide resin with a substitution of 0.5 mmol/g.

-

Resin Swelling: Swell 200 mg of the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 2 mL of 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes.

-

Drain the solution.

-

Add another 2 mL of 20% piperidine in DMF and agitate for 10 minutes.

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL) to remove all traces of piperidine.

-

-

Coupling:

-

In a separate vial, pre-activate the H-D-Gln(Trt)-OH. Dissolve 244 mg (0.4 mmol, 4 eq) of H-D-Gln(Trt)-OH and 151 mg (0.4 mmol, 4 eq) of HBTU in 1 mL of DMF.

-

Add 139 µL (0.8 mmol, 8 eq) of DIPEA to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction:

-

Take a small sample of the resin beads (a few beads are sufficient).

-

Wash the beads thoroughly with DMF and DCM.

-

Perform a Kaiser test.[8] A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) indicates incomplete coupling.

-

-

Recoupling (if necessary):

-

If the Kaiser test is positive, drain the reaction vessel and repeat step 4.

-

-

Capping (if necessary):

-

If the Kaiser test remains positive after recoupling, this indicates the presence of unreacted primary amines, which should be capped to prevent the formation of deletion sequences.

-

Wash the resin with DMF (3 x 2 mL).

-

Add 2 mL of the capping solution and agitate for 30 minutes.

-

-

Final Washing:

-

Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

-

The resin is now ready for the next deprotection and coupling cycle.

-

Final Cleavage and Deprotection

-

Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM (5 x 2 mL) and dry it under a stream of nitrogen.

-

Cleavage:

-

Add 2 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) to the dried resin.

-

Agitate at room temperature for 2-3 hours. The Trt group is typically removed within this timeframe.[3]

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA filtrate into a cold centrifuge tube.

-

Precipitate the crude peptide by adding cold diethyl ether (10-15 mL).

-

-

Isolation and Purification:

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide under vacuum.

-

The peptide can then be purified by reverse-phase HPLC.

-

Troubleshooting and Advanced Considerations

Table 2: Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Positive Kaiser test after coupling | Steric hindrance; peptide aggregation. | Extend coupling time; use a more powerful coupling reagent like HATU or COMU.[9] Consider using microwave-assisted SPPS to enhance coupling efficiency.[10] |

| Low final peptide yield | Incomplete coupling at one or more steps; premature chain termination. | Ensure complete coupling at each step using monitoring tests. Implement capping for any unreacted amines. |

| Presence of deletion sequences | Incomplete coupling and lack of capping. | Strictly follow monitoring and capping protocols. |

| Side-chain Trt group not fully removed | Insufficient cleavage time or inefficient scavengers. | Extend the cleavage time to 4 hours. Ensure the use of TIS as a scavenger, especially for Trt groups. |

The choice of coupling reagent can be critical, especially for sterically hindered amino acids.[11] While HBTU is a robust and widely used reagent, alternatives may offer advantages in difficult couplings.

Figure 2: A simplified classification of common coupling reagents in SPPS.

Conclusion

The strategic use of H-D-Gln(Trt)-OH is a cornerstone of modern solid-phase peptide synthesis, enabling the reliable incorporation of D-glutamine while minimizing problematic side reactions. By understanding the chemical principles behind the choice of protecting group and adhering to robust, well-monitored protocols, researchers can significantly enhance the yield and purity of their target peptides. The methodologies outlined in this document provide a validated framework for achieving success in the synthesis of complex, glutamine-containing peptides for a wide range of research and development applications.

References

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

-

Liu, Y., et al. (2007). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. The Journal of Biological Chemistry, 282(25), 18203-18212. Retrieved from [Link]

-

Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved from [Link]

-

Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved from [Link]

-

Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080-8082. Retrieved from [Link]

-

Dick, F., et al. (2001). Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry. Peptide Science, 60(4), 220-227. Retrieved from [Link]

-

Chelli, F., et al. (2020). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Molecules, 25(18), 4287. Retrieved from [Link]

Sources

- 1. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. peptide.com [peptide.com]

- 5. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

- 10. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 11. pubs.acs.org [pubs.acs.org]

Application Note & Protocol: Strategic Use of H-D-Gln(Trt)-OH with Rink Amide Resin in Fmoc Solid-Phase Peptide Synthesis

Abstract

This comprehensive guide details the strategic application of H-D-Gln(Trt)-OH in conjunction with Rink Amide resin for the solid-phase synthesis of C-terminal peptide amides via Fluorenylmethyloxycarbonyl (Fmoc) chemistry. We will explore the underlying chemical principles, provide validated, step-by-step protocols, and discuss critical process parameters to ensure high-purity and high-yield synthesis. This document is designed to serve as a practical resource, blending theoretical justification with actionable laboratory procedures.

Introduction: The Strategic Choice of Components

The synthesis of biologically active peptides is a cornerstone of modern drug discovery and biochemical research. The selection of building blocks and solid support is a critical determinant of success. The combination of H-D-Gln(Trt)-OH and Rink Amide resin is particularly advantageous for producing peptide amides, a common structural motif in natural and therapeutic peptides.

-

Rink Amide Resin: This resin is the foundation for synthesizing peptides with a C-terminal amide.[1] Its linker is designed to be stable to the basic conditions required for Fmoc group removal (e.g., piperidine) yet labile to strong acids like Trifluoroacetic Acid (TFA) for the final cleavage, directly yielding the peptide amide.[2]

-

H-D-Gln(Trt)-OH: Glutamine (Gln) possesses a reactive side-chain amide that requires protection to prevent side reactions during peptide synthesis. The trityl (Trt) group is a bulky, acid-labile protecting group ideal for this purpose.[3] Its acid sensitivity is compatible with the final TFA cleavage step from the Rink Amide resin. The use of the D-amino acid isomer, H-D -Gln(Trt)-OH, allows for the synthesis of peptides with unnatural configurations, which can enhance proteolytic stability or receptor binding affinity.

The synergy between the acid-labile Trt protecting group and the acid-cleavable Rink Amide linker within the Fmoc-SPPS framework provides an orthogonal and efficient strategy for peptide amide synthesis.

The Chemistry: Mechanisms and Rationale

Understanding the chemical transformations is paramount for troubleshooting and process optimization. The entire synthesis is a cyclical process of deprotection and coupling, culminating in a final cleavage and global deprotection step.

The Fmoc-SPPS Cycle

The core of the synthesis involves the iterative addition of Fmoc-protected amino acids.

Figure 1: The iterative workflow of the Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.

-

Fmoc Deprotection: The cycle begins with the removal of the N-terminal Fmoc group from the resin-bound amino acid or peptide. This is typically achieved using a 20% solution of piperidine in N,N-Dimethylformamide (DMF).[4][5] The mechanism is a β-elimination, which is rapid and efficient.[5]

-

Activation & Coupling: The carboxylic acid of the incoming amino acid, in this case, H-D-Gln(Trt)-OH, must be activated to form a reactive species that readily acylates the newly freed N-terminal amine on the resin. Common activation strategies involve carbodiimides (like DIC) with an additive (like HOBt) or pre-formed active esters using reagents like HATU or HBTU.

-

Monitoring & Washing: After coupling, it is crucial to wash the resin thoroughly to remove excess reagents and byproducts. The completeness of the coupling reaction must be verified to prevent deletion sequences in the final peptide.

The Role of the Trityl (Trt) Group

The Trt group on the glutamine side-chain amide is critical. Without it, the side-chain amide could potentially undergo undesirable side reactions. The Trt group is highly acid-labile and is quantitatively removed during the final TFA cleavage step.[1] Its bulkiness also helps to prevent aggregation of the growing peptide chain.[6]

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the Rink Amide resin, and all side-chain protecting groups (including the Trt group) are removed simultaneously. This is accomplished using a strong acid "cleavage cocktail," most commonly based on Trifluoroacetic Acid (TFA).

Figure 2: The final cleavage and deprotection step to release the peptide amide.

The cleavage cocktail includes "scavengers" such as water, triisopropylsilane (TIPS), and potentially ethanedithiol (EDT). These scavengers are essential to trap the highly reactive cationic species (e.g., trityl cations, t-butyl cations) that are liberated during deprotection.[1] Without scavengers, these cations could re-attach to electron-rich amino acid side chains like Tryptophan or Methionine, leading to undesired byproducts.

Experimental Protocols

These protocols are based on a 0.1 mmol synthesis scale. Adjustments may be necessary for different scales. Always use high-quality, peptide-synthesis-grade reagents and solvents.

Materials & Reagents

| Reagent/Material | Purpose | Recommended Grade |

| Rink Amide Resin (Fmoc-protected) | Solid Support | 100-200 mesh, ~0.5 mmol/g loading |

| H-D-Gln(Trt)-OH | Amino Acid Building Block | High Purity (>99%) |

| N,N-Dimethylformamide (DMF) | Primary Solvent | Amine-free, Peptide Synthesis Grade |

| Dichloromethane (DCM) | Solvent for washing/swelling | ACS Grade or higher |

| Piperidine | Fmoc Deprotection Agent | Reagent Grade |

| HATU | Coupling Activator | High Purity |

| N,N-Diisopropylethylamine (DIPEA) | Base for Coupling | Peptide Synthesis Grade |

| Trifluoroacetic Acid (TFA) | Cleavage & Deprotection | Reagent Grade (>99%) |

| Triisopropylsilane (TIPS) | Cation Scavenger | Reagent Grade (>98%) |

| Deionized Water | Cation Scavenger | >18 MΩ·cm |

| Diethyl Ether (Cold) | Peptide Precipitation | Anhydrous, ACS Grade |

| Acetic Anhydride & Pyridine | Capping Solution (Optional) | Reagent Grade |

Protocol 1: Resin Preparation and First Amino Acid Deprotection

Objective: To swell the resin and expose the primary amine on the linker for the first coupling.

-

Weigh Resin: Accurately weigh the Rink Amide resin (e.g., 200 mg for a 0.1 mmol synthesis at 0.5 mmol/g loading) into a suitable reaction vessel.

-

Swell Resin: Add DMF (~10 mL/g of resin) and allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[7] Drain the DMF.

-

DCM Wash: Wash the resin with DCM (3 x 10 mL).

-

DMF Wash: Wash the resin with DMF (3 x 10 mL).

-

Fmoc Deprotection: Add a solution of 20% piperidine in DMF (10 mL) to the resin. Agitate for 20-30 minutes.[4]

-

Drain & Wash: Drain the piperidine solution and wash the resin thoroughly with DMF (5-6 x 10 mL) to remove all traces of piperidine.

Protocol 2: Coupling of H-D-Gln(Trt)-OH

Objective: To couple the first amino acid, H-D-Gln(Trt)-OH, to the deprotected Rink Amide resin.

-

Prepare Amino Acid Solution: In a separate vial, dissolve H-D-Gln(Trt)-OH (3-5 equivalents, e.g., 0.3-0.5 mmol) and HATU (0.95 eq. relative to the amino acid) in DMF (~5 mL).

-

Activate: Add DIPEA (2 eq. relative to the amino acid) to the solution and vortex briefly. The solution may change color. Allow to pre-activate for 1-2 minutes.

-

Couple: Add the activated amino acid solution to the drained, deprotected resin from Protocol 3.2.

-

React: Agitate the reaction mixture at room temperature for 1-2 hours.

-

Wash: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Monitor Coupling (Kaiser Test): Perform a Kaiser test to confirm the absence of free primary amines.[8][9]

Protocol 3: The Kaiser Test (Self-Validation Step)

Objective: To qualitatively determine if the coupling reaction is complete.[8] A successful coupling results in the consumption of all free primary amines.

-

Sample: Remove a small sample of resin beads (1-2 mg) and place them in a small glass test tube.

-

Wash: Wash the beads with ethanol (2x).

-

Add Reagents: Add 2-3 drops each of:

-

Observe:

Protocol 4: Chain Elongation (Subsequent Cycles)

To add the next amino acid, repeat the cycle:

-

Fmoc Deprotection: Use a 20% piperidine/DMF solution (2 x 10 min treatments).

-

Washing: Thoroughly wash with DMF.

-

Coupling: Perform the next amino acid coupling as described in Protocol 3.3.

-

Monitoring: Validate each coupling step with the Kaiser Test.

Protocol 5: Final Cleavage and Peptide Precipitation

Objective: To cleave the completed peptide from the resin and remove all side-chain protecting groups.

-

Final Deprotection: Ensure the N-terminal Fmoc group of the final amino acid is removed.

-

Wash and Dry: Wash the peptide-resin with DCM (3 x 10 mL) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

-

Prepare Cleavage Cocktail: Prepare the cleavage cocktail fresh. For a peptide containing Trt-protected Gln, a standard and robust cocktail is TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) .[4]

-

Causality: The high concentration of TFA cleaves the peptide from the Rink linker and removes the Trt and other acid-labile side-chain protecting groups. TIPS and water act as scavengers to trap the reactive trityl and t-butyl cations generated.[1]

-

-

Cleavage Reaction: Add the cleavage cocktail to the dry resin (~10 mL/g of resin). Agitate at room temperature for 2-3 hours.

-

Isolate Peptide: Filter the resin and collect the filtrate into a clean centrifuge tube. Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate: Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate (the crude peptide) should form.

-

Pellet and Wash: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers and cleaved protecting groups.

-

Dry: Dry the crude peptide pellet under vacuum to yield a fluffy white powder, ready for purification and analysis.

Troubleshooting and Expert Insights

-

Incomplete Coupling of Gln(Trt): Due to its bulk, coupling of Fmoc-Gln(Trt)-OH can sometimes be sluggish. If the Kaiser test is positive, simply repeat the coupling step. Using advanced coupling agents like HATU or HBTU is highly recommended over older methods.

-

Pyroglutamate Formation: Although the Trt group minimizes this, unprotected Gln at the N-terminus can cyclize to form pyroglutamate, especially under acidic or basic conditions. Ensuring complete coupling and using standard protocols minimizes this risk.

-

Incomplete Cleavage: If analytical HPLC of the crude product shows residual protected species, the cleavage time may need to be extended (e.g., to 4 hours). This can be particularly relevant for long peptides or sequences with multiple bulky protecting groups.

-

Yellow/Orange Crude Peptide: A colored crude product after cleavage can indicate re-attachment of scavenger-modified cations or fragmentation of the Rink Amide linker itself. Ensuring the use of fresh, high-quality reagents and an effective scavenger cocktail like TFA/TIPS/H₂O is critical to prevent this.

References

-

Nowick, J.S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

de la Figuera, N. et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

de la Torre, B.G., Marcos, M.A., Eritja, R., & Albericio, F. (n.d.). Solid-phase peptide synthesis using N-trityl-amino acids. Digital.CSIC. Retrieved from [Link]

-

Jafari, S. et al. (2018). Synthesis and In Vitro Evaluation of Amphiphilic Peptides and Their Nanostructured Conjugates. Molecules, 23(8), 2049. [Link]

-

AAPPTEC. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Gln(Trt)-Rink Amide Resin. Retrieved from [Link]

-

Chou, C. C. et al. (1998). Side reactions in solid-phase peptide synthesis and their applications. Journal of Peptide Research, 52(2), 130-138. [Link]

-

AAPPTEC. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

-

AAPPTEC. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]

-

Gámez-Montaño, R. et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(10), 1909. [Link]

-

Aapptec Peptides. (n.d.). Kaiser Test (Ninhydrin Test). Retrieved from [Link]

-

Carey, R. I. et al. (1996). Protection of asparagine and glutamine during N alpha-Bpoc-based solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 47(3), 209-213. [Link]

-

Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

-

Muttenthaler, M. et al. (2021). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Processes, 9(9), 1642. [Link]

-

ResearchGate. (2018). What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?[Link]

-

Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

-

Digital CSIC. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. [Link]

-

Pentelute, B. L. et al. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. Nature Protocols, 5(11), 1887-1900. [Link]

-

YouTube. (2022). Peptide Hand Synthesis Part 2: Resin Preparation. [Link]

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. peptide.com [peptide.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Synthesis and In Vitro Evaluation of Amphiphilic Peptides and Their Nanostructured Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Strategic Synthesis of Peptides with C-Terminal D-Glutamine: Protocols and Mechanistic Insights

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of D-amino acids into peptide sequences is a cornerstone of modern therapeutic peptide design, offering enhanced stability against enzymatic degradation and the ability to induce specific conformational constraints. Peptides featuring a C-terminal D-amino acid are particularly valuable for resisting carboxypeptidase activity. This application note provides a detailed guide for the synthesis of peptides with a C-terminal D-glutamine, a task that presents unique challenges including a high risk of racemization and potential side reactions involving the glutamine side chain. We present field-proven protocols for solid-phase peptide synthesis (SPPS), delve into the mechanistic rationale behind key experimental choices, and offer strategies for minimizing common side reactions to ensure the synthesis of high-purity, stereochemically defined peptides.

Introduction: The Significance of C-Terminal D-Amino Acids

In the realm of peptide-based drug development, overcoming the inherent metabolic instability of natural L-peptides is a primary objective. The introduction of D-amino acids is a powerful strategy to achieve this, as they are not recognized by most endogenous proteases.[1][2] Placing a D-amino acid at the C-terminus specifically blocks degradation by carboxypeptidases, significantly extending the peptide's in vivo half-life. D-Glutamine (D-Gln), in particular, can be a critical residue for maintaining biological activity or improving solubility.

However, the synthesis of such peptides is not trivial. The C-terminal residue is highly susceptible to racemization during the activation step required for peptide bond formation.[3][4][5] Furthermore, the glutamine side-chain amide introduces its own set of potential side reactions that must be carefully managed.[4][6] This guide provides the necessary expertise to navigate these challenges effectively.

Core Synthetic Challenges

Successful synthesis hinges on understanding and mitigating two primary challenges: racemization of the C-terminal residue and side reactions of the glutamine side chain.

Epimerization of the C-Terminal D-Glutamine

The principal challenge in any peptide synthesis involving a C-terminal chiral amino acid other than glycine is the risk of epimerization (racemization at a single stereocenter). This loss of stereochemical integrity occurs primarily through the formation of a 5(4H)-oxazolone intermediate.[3]

Mechanism of Oxazolone-Mediated Epimerization:

-

Activation: The carboxylic acid of the resin-bound D-Gln is activated by a coupling reagent to facilitate reaction with the incoming amino acid.

-

Intramolecular Cyclization: The backbone amide carbonyl oxygen of the penultimate amino acid attacks the activated carboxyl group, forming a planar oxazolone ring.[3]

-

Enolization & Racemization: The α-proton of the C-terminal residue is now highly acidic and can be abstracted by a base. The resulting planar enolate intermediate loses its original stereochemistry.

-

Non-selective Protonation: Reprotonation of the planar intermediate can occur from either face, leading to a mixture of D- and L-isomers at the C-terminus.[3]

Caption: Logical workflow of oxazolone-mediated C-terminal epimerization.

Glutamine Side-Chain Reactions

The amide group in the glutamine side chain is susceptible to two main side reactions during SPPS:

-

Dehydration: In the presence of strong activating agents, particularly carbodiimides, the side-chain amide can be dehydrated to form a nitrile. This is more problematic during long syntheses with repeated exposure to coupling reagents.[6]

-

Pyroglutamate Formation: If the N-terminus of a glutamine residue is deprotected, it can undergo intramolecular cyclization to form a pyroglutamyl (pGlu) residue. While this is primarily a concern for N-terminal Gln, it can occur under certain conditions and should be monitored.[4]

Strategic Solutions and Protocols in Fmoc-SPPS

The following sections detail a robust strategy using Fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the most common methodology for research and production.[7]

Selection of Raw Materials

Resin: The choice of solid support is critical for minimizing racemization during the initial loading step.

-

2-Chlorotrityl Chloride (2-CTC) Resin: This is the recommended resin. Its high steric hindrance and acid lability allow for the attachment of the first amino acid under mildly basic conditions, which significantly suppresses racemization. The final peptide can be cleaved under very mild acidic conditions, preserving acid-sensitive functionalities.

Amino Acid Derivative:

-

Fmoc-D-Gln(Trt)-OH: The use of a side-chain protecting group on D-glutamine is mandatory. The trityl (Trt) group is the standard choice for Fmoc chemistry. It effectively prevents side-chain dehydration and dramatically improves the solubility of the Fmoc-amino acid derivative in organic solvents like DMF.[6] The Trt group is cleanly removed during the final trifluoroacetic acid (TFA) cleavage step.

Experimental Protocols

This first step is crucial for establishing a high-quality, racemization-free starting point for the synthesis.

-

Resin Swelling: Swell 1.0 g of 2-CTC resin (e.g., 1.2 mmol/g loading capacity) in 10 mL of dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.

-

Reagent Preparation: In a separate vial, dissolve Fmoc-D-Gln(Trt)-OH (2 equivalents relative to resin capacity, ~1.47 g for 1.2 mmol) in 10 mL of DCM. Add N,N-Diisopropylethylamine (DIPEA) (4 equivalents, ~0.84 mL).

-

Loading Reaction: Drain the DCM from the swollen resin. Add the amino acid/DIPEA solution to the resin. Agitate the mixture at room temperature for 2-4 hours. Rationale: Using DIPEA, a non-nucleophilic hindered base, minimizes side reactions. Two equivalents of amino acid ensure a high loading efficiency.

-

Capping: To cap any unreacted chlorotrityl groups, drain the reaction solution and add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v). Agitate for 30 minutes. Rationale: Capping prevents the formation of deletion sequences by blocking reactive sites on the resin.

-

Washing: Drain the capping solution. Wash the resin extensively as follows:

-

3x with DCM

-

3x with Dimethylformamide (DMF)

-

3x with DCM

-

-

Drying and Quantification: Dry the resin under high vacuum. The final loading can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin with a known volume of piperidine/DMF and measuring the absorbance of the dibenzylfulvene-piperidine adduct at ~301 nm.

Caption: Workflow for loading the first amino acid onto 2-CTC resin.

This cycle is repeated for each subsequent amino acid to be added to the peptide chain.[7]

-

Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin-bound peptide. Agitate for 5-10 minutes. Drain and repeat once. Rationale: Piperidine is a secondary amine that efficiently cleaves the base-labile Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the cleaved Fmoc adduct.

-

Coupling (Activation & Reaction):

-

In a separate vial, pre-activate the next incoming Fmoc-amino acid (3-4 equivalents) with a coupling reagent and additive (see Table 1) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 45-90 minutes at room temperature.

-

Critical Note: The choice of coupling reagent is paramount for suppressing epimerization of the C-terminal D-Gln.

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

-

Monitoring (Optional but Recommended): Perform a Kaiser test or other colorimetric test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, repeat the coupling step.

-

Return to Step 1 for the next amino acid in the sequence.

| Coupling Reagent System | Class | Advantages | Disadvantages & Cautions | Racemization Risk |

| DIC / OxymaPure | Carbodiimide / Additive | Excellent racemization suppression; soluble urea byproduct (diisopropylurea).[5][8] | Slower than uronium reagents. | Very Low |

| DIC / HOBt | Carbodiimide / Additive | Good racemization suppression; cost-effective.[4][8] | HOBt has explosive properties when dry. | Low |

| HATU / DIPEA | Aminium Salt / Base | Very fast and efficient coupling; low racemization.[9] | Higher cost; excess HATU can cap the N-terminus.[9] | Very Low |

| HBTU / DIPEA | Aminium Salt / Base | Fast, reliable, and widely used.[9] | Slightly higher racemization risk than HATU; can also cause capping.[9] | Low to Moderate |

Recommendation: For the critical coupling of the second amino acid to the C-terminal D-Gln, the DIC/OxymaPure system is highly recommended due to its superior performance in suppressing racemization under base-free conditions.[5][8]

This step cleaves the completed peptide from the resin support and removes all side-chain protecting groups simultaneously.

-

Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard, robust cocktail is:

-

95% Trifluoroacetic Acid (TFA)

-

2.5% Triisopropylsilane (TIS)

-

2.5% Water (H₂O)

-

Rationale: TFA is a strong acid that cleaves the peptide from the 2-CTC linker and removes acid-labile protecting groups (like Trt and Boc). TIS is a scavenger that quenches reactive cations (e.g., from the Trt group), preventing re-attachment to sensitive residues like Trp or Met. Water helps with solvation.

-

-

Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (approx. 10 mL per gram of starting resin). Agitate at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the TFA solution containing the peptide. Reduce the volume of the TFA slightly with a stream of nitrogen. Precipitate the crude peptide by adding it dropwise to a large volume of cold (0°C) diethyl ether.

-

Collection: A white precipitate should form. Pellet the peptide by centrifugation, decant the ether, and wash the pellet 2-3 more times with cold ether.

-

Drying: Dry the crude peptide pellet under vacuum to remove residual ether. The peptide is now ready for purification.

Purification and Analysis

Purification by RP-HPLC

The standard method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[10]

-

Stationary Phase: A C18 silica column is suitable for most peptides.[]

-

Mobile Phase: A two-buffer system is used:

-

Buffer A: 0.1% TFA in water.

-

Buffer B: 0.1% TFA in acetonitrile.

-

-

Procedure: The crude peptide is dissolved in a minimal amount of a solvent mixture (e.g., water/acetonitrile) and injected onto the column. A linear gradient from low %B to high %B is run, eluting compounds based on their hydrophobicity.[10] Fractions are collected and analyzed for purity. Those meeting the required purity level are pooled.

-

Final Step: The pooled, purified fractions are lyophilized (freeze-dried) to yield a stable, fluffy white powder.

Quality Control and Analysis

-

Purity Assessment: Analytical RP-HPLC is used to determine the purity of the final product.

-

Identity Confirmation: Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) is used to confirm that the molecular weight of the synthesized peptide matches the theoretical mass.

-

Stereochemical Integrity: Confirming the absence of the L-Gln epimer is challenging. While co-injection with a synthesized L-Gln standard on a chiral HPLC column can be effective, a more accessible method is enzymatic digestion. Many proteases are stereospecific; resistance to a specific carboxypeptidase that cleaves L-Gln but not D-Gln can provide strong evidence of stereochemical purity.[1] Advanced techniques like ion mobility spectrometry can also differentiate between peptide epimers.[12]

Conclusion

The synthesis of peptides with a C-terminal D-glutamine requires a deliberate and mechanistically informed approach. By employing a sterically hindered resin like 2-CTC, using a Trt-protected D-Gln derivative, and selecting a low-racemization coupling reagent system such as DIC/Oxyma, researchers can successfully mitigate the primary challenges of epimerization and side-chain reactions. The detailed protocols provided in this application note serve as a validated framework for the reliable production of these valuable and complex molecules, empowering further advancements in drug discovery and development.

References

-

White, P. et al. (2022). Recent Advances in the Synthesis of C-Terminally Modified Peptides. [Source not explicitly stated, but content aligns with general knowledge in peptide chemistry, often found in journals like the Journal of Peptide Science or similar]. Available at: [Link]

-

de la Torre, B. G., & Albericio, F. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development. Available at: [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec Technical Resources. Available at: [Link]

-

Albericio, F. et al. (1990). Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. International Journal of Peptide and Protein Research. Available at: [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec Technical Resources. Available at: [Link]

-

Li, P. et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available at: [Link]

- Zhao, Y. et al. (2005). Synthesis method of dipeptide containing L-glutamine. Google Patents (CN1651456A).

-

Zhang, Z. et al. (2024). Oxidative Peptide Backbone Cleavage by a HEXXH Enzyme during RiPP Biosynthesis. Journal of the American Chemical Society. Available at: [Link]

- Houghten, R. A. (1988). Protecting groups for asparagine and glutamine in peptide synthesis. Google Patents (EP0292228A2).

-

AAPPTec. (n.d.). Coupling Reagents. AAPPTec Technical Resources. Available at: [Link]

-

Conte, C. et al. (2022). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Molecules. Available at: [Link]

-

Lundquist, J. T. et al. (2005). Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

de la Torre, B. G., & Albericio, F. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. ACS Publications. Available at: [Link]

-

Al-Qahtani, K. et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules. Available at: [Link]

-

Tinnis, F. et al. (2017). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at: [Link]

-

CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. CD Formulation Services. Available at: [Link]

-

Royal Society of Chemistry. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry. Available at: [Link]

-

Houghten, R. A. (1988). Protecting groups for asparagine and glutamine in peptide synthesis. European Patent Office. Available at: [Link]

-

Li, L. et al. (2013). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry. Available at: [Link]

Sources

- 1. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 3. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. bachem.com [bachem.com]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

- 10. bachem.com [bachem.com]

- 12. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Trt Group Deprotection from Glutamine

Welcome to the Technical Support Center. As Senior Application Scientists, we have compiled this guide to address the specific challenges associated with the deprotection of the trityl (Trt) group from glutamine (Gln) residues during solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to empower you in your research and development endeavors.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my Gln(Trt) deprotection incomplete?

Incomplete deprotection of Gln(Trt) is a common issue that primarily stems from the stability of the trityl cation released during acid-mediated cleavage. This cation can reattach to the deprotected glutamine side-chain amide, leading to an equilibrium that does not favor complete deprotection. Additionally, factors such as the peptide sequence, resin aggregation, and suboptimal cleavage conditions can contribute to this problem.

Q2: What is the primary side reaction to be aware of during Gln(Trt) deprotection?

The most significant side reaction is the formation of pyroglutamate (pGlu) when the glutamine residue is at the N-terminus of the peptide. Under the strong acidic conditions of trifluoroacetic acid (TFA) cleavage, the free N-terminal amine can undergo an intramolecular cyclization with the glutamine side-chain amide to form a stable five-membered lactam ring.

Q3: Is incomplete deprotection of Gln(Trt) as common as for Asn(Trt)?

While both can be problematic, sluggish deprotection is more frequently reported and extensively documented for N-terminal asparagine (Asn) residues. However, the underlying chemical principles are similar, and incomplete deprotection of Gln(Trt) can still occur, particularly in long or complex peptide sequences.

Q4: What is the role of scavengers in the cleavage cocktail?

Scavengers are essential for driving the deprotection reaction to completion. They act by "trapping" the highly reactive trityl carbocations generated during acid cleavage. By irreversibly reacting with these cations, scavengers prevent them from reattaching to the peptide, thereby ensuring a high yield of the desired deprotected product. Triisopropylsilane (TIS) is a particularly effective scavenger for this purpose.

Part 2: In-Depth Troubleshooting Guide

Problem: My HPLC and Mass Spectrometry data show a significant amount of remaining Trt-protected peptide.

Root Cause Analysis:

This is the most direct indication of incomplete deprotection. The primary causes include an inefficient cleavage cocktail, insufficient reaction time, or steric hindrance around the Gln(Trt) residue. The Trt group is cleaved via an acid-catalyzed SN1 mechanism, generating a stable trityl cation. Without an efficient scavenger, this cation can re-alkylate the side chain amide.

Solution Workflow:

-

Optimize Your Cleavage Cocktail: The composition of your TFA cleavage cocktail is the most critical factor. For peptides containing Gln(Trt), a standard and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .

-

TFA: The strong acid that protonates the amide nitrogen, initiating the cleavage of the Trt group.

-

TIS: An efficient scavenger that reduces the trityl cation to the inert triphenylmethane. Its use is highly recommended when Trt groups are present.

-

Water: Acts as a scavenger and helps to hydrolyze other acid-labile protecting groups.

-

-

Extend the Cleavage Time: While a standard 2-hour cleavage is often sufficient, peptides with N-terminal Gln(Trt) or those that are particularly long or prone to aggregation may require extended reaction times. We recommend a time-course study, analyzing the cleavage mixture by HPLC at 2, 4, and 6-hour intervals to determine the optimal duration. If complete deprotection is not achieved within 6 hours, it is advisable to precipitate the peptide and repeat the cleavage with a fresh cocktail.

-

Increase the Reaction Temperature (with caution): Gently warming the cleavage reaction to 40°C can sometimes improve deprotection efficiency for difficult sequences. However, this should be approached with caution as elevated temperatures can also increase the rate of side reactions, including pyroglutamate formation.

-

Disrupt Peptide Aggregation: Aggregation of the peptide on the resin can limit reagent access. If you suspect aggregation (e.g., the resin does not swell properly), consider using a more chaotropic solvent system for the cleavage, although this is a less common approach and should be validated on a small scale first.

Side Reaction Spotlight: Pyroglutamate (pGlu) Formation

Problem: My mass spectrometry data shows a significant peak at [M-17] Da, and my peptide has an N-terminal glutamine.

Root Cause Analysis:

This mass loss of 17 Da (NH₃) is characteristic of pyroglutamate formation from an N-terminal glutamine residue. This intramolecular cyclization is acid-catalyzed and can be exacerbated by prolonged exposure to strong acids like TFA and elevated temperatures.

Mitigation Strategies:

-

Minimize Cleavage Time: The most effective way to reduce pyroglutamate formation is to limit the duration of the TFA cleavage step. As determined by your time-course study for complete deprotection, use the shortest effective cleavage time. Deprotection times under 4 hours are recommended to significantly reduce the likelihood of this side reaction.

-

Avoid Excessive Heat: Perform the cleavage at room temperature unless a gentle increase is absolutely necessary to achieve complete deprotection.

-

Consider Alternative Protecting Groups for Future Syntheses: For particularly sensitive sequences where pyroglutamate formation is a persistent issue, consider using alternative, more labile side-chain protecting groups for glutamine in future syntheses.

Analytical Diagnosis: Confirming Your Results

Q: How can I definitively identify and quantify incomplete deprotection and pyroglutamate formation?

A: A combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) is the gold standard for this analysis.

The Trt-protected peptide is significantly more hydrophobic than the fully deprotected peptide and will thus have a longer retention time on a C18 column. The pyroglutamate variant, being more polar due to the loss of the free N-terminal amine, will typically elute slightly earlier than the desired product.

Mass Spectrometry Analysis:

-

Expected Mass: Calculate the theoretical mass of your desired peptide.

-

Incomplete Deprotection: Look for a mass corresponding to your desired peptide + 242.3 Da (the mass of the trityl group).

-

Pyroglutamate Formation: Look for a mass corresponding to your desired peptide - 17.0 Da (the mass of ammonia).

Part 3: Protocols and Data

Recommended Cleavage Cocktails for Gln(Trt) Deprotection

| Reagent Cocktail | Composition (v/v/v) | Recommended Use |

| Standard | TFA / TIS / H₂O (95:2.5:2.5) | General-purpose, effective for most Gln(Trt)-containing peptides. |

| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | For peptides containing multiple sensitive residues (e.g., Cys, Met, Trp) in addition to Gln(Trt). |

| "Odorless" Cocktail | TFA / Phenol / H₂O / TIS (88:5:5:2) | An alternative to Reagent K that avoids the use of malodorous thiols. |

Detailed Protocol: Analytical RP-HPLC for Product Purity Assessment

This protocol is a starting point and may require optimization based on your specific peptide sequence.

-

System Preparation:

-

Column: C18, 3.5-5 µm particle size, 100-300 Å pore size (e.g., 4.6 x 150 mm).

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

-

Column Temperature: 30-40°C.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm and 280 nm.

-

-

Sample Preparation:

-

After cleavage, precipitate the peptide in cold diethyl ether and centrifuge.

-

Wash the peptide pellet with cold ether to remove scavengers.

-

Air-dry the pellet and dissolve in a known volume of Mobile Phase A or a suitable aqueous buffer.

-

-

HPLC Gradient:

-

Equilibrate the column with 5% Mobile Phase B for 5-10 minutes.

-

Inject 10-20 µL of your sample.

-

Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

-

Follow with a wash step of 95% Mobile Phase B for 5 minutes.

-

Re-equilibrate at 5% Mobile Phase B for 5-10 minutes before the next injection.

-

-

Data Analysis:

-

Integrate the peak areas for the pyroglutamate variant (earliest eluting), the desired product, and the Trt-protected peptide (latest eluting) to determine the relative percentages.

-

Collect fractions corresponding to each peak for confirmation by mass spectrometry.

-

Detailed Protocol: Standard Cleavage and Deprotection

Caution: Trifluoroacetic acid (TFA) is highly corrosive. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

-

Prepare the cleavage cocktail fresh. For a standard cleavage, use TFA/TIS/H₂O (95:2.5:2.5). For 100 mg of resin, 2 mL of cocktail is typically sufficient.

-

Add the cleavage cocktail to the resin. The resin may turn a deep yellow color if Trt-protected amino acids are present.

-

Gently agitate the mixture at room temperature for 2-4 hours.

-

Filter the cleavage mixture away from the resin beads and collect the filtrate.

-

Wash the resin beads twice with a small volume of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with another portion of cold diethyl ether, centrifuge, and decant again.

-

Air-dry the peptide pellet to remove residual ether.

-

Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile) for purification by preparative RP-HPLC.

Part 4: Visualizations

Caption: Mechanism of acid-catalyzed Trt deprotection and scavenger action.

Caption: Acid-catalyzed formation of pyroglutamate from N-terminal glutamine.

Caption: Logical workflow for troubleshooting incomplete Gln(Trt) deprotection.

Part 5: References

-

Friede, M., Denery, S., Neimark, J., Kieffer, S., Gausepohl, H., & Briand, J. P. (1992). Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry. Peptide research, 5(3), 1

Technical Support Center: Minimizing Racemization of D-Amino Acids in SPPS

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to understand, troubleshoot, and minimize the racemization of amino acids during their synthetic endeavors. Maintaining the stereochemical integrity of your peptide is paramount to its biological activity and therapeutic efficacy. This resource provides in-depth technical guidance, field-proven insights, and practical protocols to help you achieve high-purity peptides with minimal chiral impurities.

Frequently Asked Questions (FAQs) about Racemization in SPPS

This section addresses common questions regarding the phenomenon of racemization in the context of SPPS.

Q1: What is racemization in the context of peptide synthesis, and why is it a concern?

A: Racemization is the process where a chiral molecule, in this case, an L-amino acid, converts into its mirror image, or enantiomer (a D-amino acid). In SPPS, this results in the incorporation of D-amino acids into the peptide sequence where an L-amino acid was intended. This is a significant concern because the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids. The presence of even a small amount of a D-isomer (diastereomer) can lead to a drastic reduction or complete loss of biological function, and in the context of drug development, can introduce immunogenicity or toxicity.[1]

Q2: What are the primary mechanisms that cause racemization during SPPS?

A: Racemization in SPPS primarily occurs through two mechanisms during the amino acid activation and coupling steps:

-

Direct Enolization: A base present in the reaction mixture can directly abstract the alpha-proton (α-H) of the activated amino acid. This forms a planar enolate intermediate. Subsequent protonation of this intermediate can occur from either side with equal probability, leading to a mixture of L- and D-isomers.[1]

-

Oxazolone Formation: The activated carboxylic acid of the N-protected amino acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is highly acidic and easily abstracted by a base, leading to a loss of chirality. The resulting achiral intermediate can then be attacked by the N-terminal amine of the growing peptide chain from either face, resulting in the incorporation of either the L- or D-amino acid.[1]

Q3: Are all amino acids equally susceptible to racemization?

A: No, the susceptibility to racemization varies significantly among amino acids. Histidine (His) and Cysteine (Cys) are notoriously prone to racemization due to the nature of their side chains, which can influence the acidity of the alpha-proton. Other amino acids with bulky or electron-withdrawing side chains can also be more susceptible. Glycine, being achiral, cannot racemize. Proline is highly resistant to racemization due to its cyclic structure which prevents the formation of the oxazolone intermediate.

Q4: How do different coupling reagents influence the extent of racemization?

A: The choice of coupling reagent is a critical factor in controlling racemization. The rate of coupling versus the rate of racemization is the key determinant.

-

Carbodiimides (e.g., DCC, DIC): When used alone, these can lead to significant racemization through the formation of a highly reactive O-acylisourea intermediate which readily forms an oxazolone. However, their tendency to cause racemization is significantly suppressed by the addition of additives.

-

Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU): These are generally considered "low-racemization" reagents because they rapidly form active esters (OBt or OAt esters) that are less prone to racemization than the intermediates formed by carbodiimides alone. HATU is often favored for sterically hindered couplings and for minimizing racemization.

-

Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to uronium salts, these reagents also promote rapid coupling with a lower risk of racemization compared to carbodiimides alone.

The addition of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is a standard practice to minimize racemization with most coupling reagents.[2]

Q5: What is the role of the base in racemization, and how can I choose the right one?

A: Bases are necessary to neutralize the protonated N-terminus of the growing peptide chain and to facilitate the coupling reaction. However, excess or strong, unhindered bases can promote racemization by abstracting the α-proton of the activated amino acid.

-

Sterically Hindered Bases: Bases with significant steric bulk around the nitrogen atom, such as N,N-diisopropylethylamine (DIPEA), are generally preferred over less hindered bases like triethylamine (TEA). The steric hindrance makes it more difficult for the base to access and abstract the α-proton.

-

Weaker Bases: Weaker bases like N-methylmorpholine (NMM) can also be a good choice to reduce the risk of racemization, although they may lead to slower coupling kinetics. For particularly sensitive amino acids like Cysteine, the use of a very hindered and weak base like 2,4,6-collidine has been shown to be effective in suppressing racemization.[1]

Troubleshooting Guide: Addressing Racemization in Your SPPS Experiments

This section provides a problem-oriented approach to identifying and resolving issues with racemization during your peptide synthesis.

Scenario 1: High Levels of D-Isomers Detected in the Final Peptide

Problem: After purification and analysis (e.g., by chiral HPLC), you observe a significant peak corresponding to a diastereomer of your target peptide.

Possible Causes & Solutions:

| Potential Cause | Troubleshooting Steps & Recommendations |

| Inappropriate Coupling Reagent/Base Combination | 1. Review your coupling chemistry: If using a carbodiimide like DIC alone, switch to a uronium (e.g., HATU, HCTU) or phosphonium (e.g., PyBOP) based reagent. 2. Incorporate an additive: Always use a racemization suppressant like HOBt or OxymaPure with your coupling reagent. A standard protocol is to use equimolar amounts of the amino acid, coupling reagent, and additive. 3. Change your base: If using TEA, switch to a more sterically hindered base like DIPEA. For highly sensitive residues, consider using NMM or collidine. |

| Prolonged Activation Time | 1. Minimize pre-activation: Add the activated amino acid solution to the resin immediately after preparation. Prolonged pre-activation times increase the opportunity for oxazolone formation and subsequent racemization. |

| High Coupling Temperature | 1. Reduce the reaction temperature: While elevated temperatures can improve coupling efficiency for difficult sequences, they can also significantly increase the rate of racemization, especially for sensitive amino acids like His and Cys.[3] If you are using elevated temperatures (e.g., in microwave-assisted SPPS), try reducing the temperature for the coupling of sensitive residues. |

| Excess Base | 1. Optimize base equivalents: Use the minimum amount of base required for efficient coupling. Typically, 2 equivalents of DIPEA are sufficient. For particularly problematic couplings, a systematic titration of the base may be necessary to find the optimal concentration. |

| Sub-optimal Starting Materials | 1. Verify the enantiomeric purity of your amino acid derivatives: The starting materials themselves could be a source of D-isomers. Analyze the enantiomeric purity of your Fmoc-amino acids using a suitable analytical technique (see Analytical Protocols section). |

Scenario 2: Racemization is Predominantly Observed at a Specific Amino Acid Residue (e.g., His, Cys)

Problem: Your analytical data indicates that racemization is localized to a specific, known-to-be-sensitive amino acid in your sequence.

Specific Strategies for Problematic Residues:

| Amino Acid | Recommended Strategies to Minimize Racemization |

| Histidine (His) | 1. Protect the imidazole side chain: Use a suitable protecting group for the imidazole nitrogen, such as trityl (Trt). 2. Use a low-racemization coupling protocol: The use of DIC/HOBt or HATU is recommended. 3. Control the temperature: Avoid high temperatures during the coupling of His. If using microwave SPPS, consider performing the His coupling at a lower temperature or even at room temperature. 4. Limit activation time: As with all amino acids, minimize the time the activated His derivative is in solution before being added to the resin. |

| Cysteine (Cys) | 1. Choose the right side-chain protection: The trityl (Trt) protecting group is commonly used and generally performs well. 2. Optimize the base: The use of a sterically hindered and weak base like 2,4,6-collidine has been shown to be particularly effective in reducing Cys racemization. 3. Use base-free coupling conditions where possible: For example, using pre-formed active esters can circumvent the need for a soluble base during the coupling step. |

Visualizing the SPPS Workflow and Racemization Mechanisms

Standard Fmoc-SPPS Cycle

Caption: A simplified workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Mechanism of Racemization via Oxazolone Formation

Caption: The pathway of racemization through the formation of an achiral oxazolone intermediate.

Experimental Protocols